molecular formula C28H34N4O2 B4721687 N',N'''-1,3-phenylenebis[N-(4-isopropylbenzyl)urea]

N',N'''-1,3-phenylenebis[N-(4-isopropylbenzyl)urea]

Cat. No. B4721687
M. Wt: 458.6 g/mol
InChI Key: VOJXHXFFAIQNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N'''-1,3-phenylenebis[N-(4-isopropylbenzyl)urea], commonly known as PNU-282987, is a selective agonist of the α7-nicotinic acetylcholine receptor (α7-nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

PNU-282987 selectively activates the α7-nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7-nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. These pathways are involved in various cellular processes, including synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
PNU-282987 has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has also been shown to reduce inflammation and protect against neuronal damage in these models. In addition, PNU-282987 has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

PNU-282987 is a selective agonist of the α7-nAChR, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the compound has limited solubility in water, which can make it difficult to use in certain experimental settings. In addition, PNU-282987 has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for research on PNU-282987. One area of interest is the development of more potent and selective agonists of the α7-nAChR. Another area of interest is the use of PNU-282987 in combination with other drugs or therapies for the treatment of neurological disorders. Finally, there is interest in studying the long-term effects of PNU-282987 on cognitive function and neuronal health.

Scientific Research Applications

PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. PNU-282987 has also been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.

properties

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]-3-[3-[(4-propan-2-ylphenyl)methylcarbamoylamino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O2/c1-19(2)23-12-8-21(9-13-23)17-29-27(33)31-25-6-5-7-26(16-25)32-28(34)30-18-22-10-14-24(15-11-22)20(3)4/h5-16,19-20H,17-18H2,1-4H3,(H2,29,31,33)(H2,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJXHXFFAIQNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)NC(=O)NCC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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